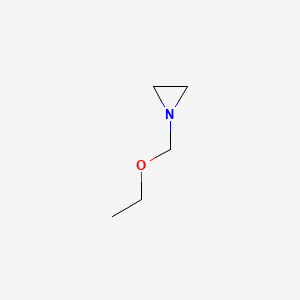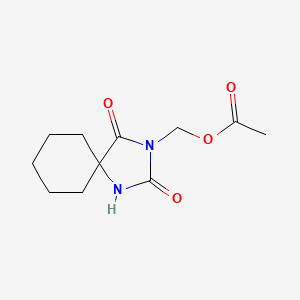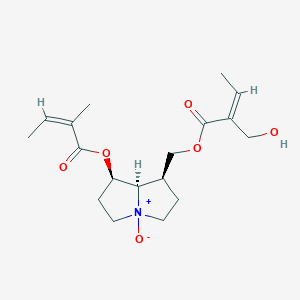
1-(Ethoxymethyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethoxymethyl)aziridine is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)aziridine can be synthesized through several methods. One common approach involves the reaction of ethoxymethylamine with an epoxide under basic conditions, leading to the formation of the aziridine ring. Another method includes the use of aziridination reactions, where alkenes react with nitrenes generated in situ from azides or other nitrogen sources .
Industrial Production Methods: Industrial production of this compound often involves the large-scale synthesis of aziridines through cyclization of haloamines or amino alcohols. The process typically requires high temperatures and the presence of catalysts to achieve efficient conversion .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethoxymethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized to form aziridine N-oxides or reduced to yield amines.
Substitution Reactions: Substitution at the nitrogen atom or the ethoxymethyl group can be achieved using appropriate reagents.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, thiols, and amines under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Ring-Opened Products: Amines, alcohols, and thiols.
Oxidized Products: Aziridine N-oxides.
Reduced Products: Primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(Ethoxymethyl)aziridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Industry: Utilized in the production of polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-(Ethoxymethyl)aziridine primarily involves the ring-opening reactions facilitated by its strained three-membered ring. The compound can alkylate nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This property is particularly useful in medicinal chemistry for designing drugs that target specific proteins or DNA sequences .
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound with a similar three-membered ring structure.
Azetidine: A four-membered ring analog with similar reactivity but different ring strain and properties.
Ethyleneimine: Another three-membered ring compound with different substituents and reactivity.
Uniqueness: This modification allows for more diverse chemical transformations and applications compared to its simpler analogs .
Eigenschaften
IUPAC Name |
1-(ethoxymethyl)aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-7-5-6-3-4-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENVVFCCWJGPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166625 |
Source


|
| Record name | Aziridine, 1-(ethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593-49-3 |
Source


|
| Record name | Aziridine, 1-(ethoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001593493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aziridine, 1-(ethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)


![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)


![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)

![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)

![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)



